molecular formula C26H21Cl2N3O3 B288639 5-[4-(2,5-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(4-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

5-[4-(2,5-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(4-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B288639
M. Wt: 494.4 g/mol
InChI Key: UQHXHSNJXUXZPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(2,5-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(4-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,5-dichlorophenyl group and a 4-methylphenyl group attached to an isoindole-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2,5-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(4-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves a multi-step process:

    Formation of the Isoindole Core: The isoindole-1,3-dione core can be synthesized through the cyclization of phthalic anhydride with an appropriate amine.

    Substitution with 4-Methylphenyl Group:

    Attachment of Piperazine Ring: The piperazine ring is introduced by reacting the intermediate with 1-(2,5-dichlorophenyl)piperazine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindole core.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[4-(2,5-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(4-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The piperazine ring and the isoindole core are crucial for its binding to these targets. The compound may inhibit or activate certain pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[4-(2-chlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione
  • 5-{[4-(2,5-difluorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione

Uniqueness: : The presence of the 2,5-dichlorophenyl group in 5-[4-(2,5-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(4-METHYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C26H21Cl2N3O3

Molecular Weight

494.4 g/mol

IUPAC Name

5-[4-(2,5-dichlorophenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C26H21Cl2N3O3/c1-16-2-6-19(7-3-16)31-25(33)20-8-4-17(14-21(20)26(31)34)24(32)30-12-10-29(11-13-30)23-15-18(27)5-9-22(23)28/h2-9,14-15H,10-13H2,1H3

InChI Key

UQHXHSNJXUXZPZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N4CCN(CC4)C5=C(C=CC(=C5)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N4CCN(CC4)C5=C(C=CC(=C5)Cl)Cl

Origin of Product

United States

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